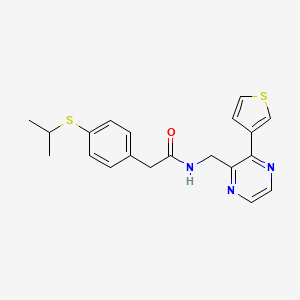

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVRKFGMOCEWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked together through a series of reactions involving nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(methylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

- 2-(4-(ethylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exhibits unique properties due to the presence of the isopropylthio group. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable subject of study in various research fields.

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule with potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide

- Molecular Formula : C20H21N3OS2

- Molecular Weight : 385.54 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Isopropylthio Group : Introduction of isopropylthiol to the phenyl ring.

- Coupling Reactions : Utilizing methods such as Suzuki or Stille coupling to attach the thiophene and pyrazine rings.

- Amidation : Formation of the acetamide group using acetic anhydride or acetyl chloride.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the thiophene and pyrazine moieties may enhance these effects by interacting with microbial cell membranes or inhibiting specific enzymes crucial for microbial survival.

Anticancer Activity

The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways and molecular targets remain under investigation.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. This suggests that this compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:

- Enzymes : Inhibition of key enzymes involved in microbial metabolism or cancer cell growth.

- Receptors : Modulating receptor activity that influences cellular signaling pathways related to inflammation and cancer.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing how variations in chemical structure affect biological potency.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Cancer Cell Line Testing : In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting effective anticancer properties.

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions to introduce the isopropylthio group onto the phenyl ring under alkaline conditions .

- Condensation reactions between the activated aniline derivative and acetamide precursors, often using coupling agents like EDCI or DCC to form the acetamide bond .

- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiophen-3-yl and pyrazine groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- HPLC : Monitors purity (>98% is standard for biological assays) .

Q. What preliminary biological screening methods are recommended?

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

- Solubility and stability studies in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage formation?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .

- Catalyst systems : Use of Cu(I) or Pd-based catalysts to accelerate coupling reactions while minimizing side products .

- Temperature control : Stepwise heating (50–80°C) prevents decomposition of thermally labile intermediates .

Q. What strategies resolve conflicting bioactivity data across assay platforms?

- Orthogonal validation : Cross-validate enzyme inhibition results with cellular assays (e.g., Western blotting for target phosphorylation) .

- Metabolite profiling : Use LC-MS to rule out off-target effects from compound degradation .

- Structural dynamics : Molecular dynamics simulations to assess binding mode consistency across experimental conditions .

Q. How to address regioselectivity challenges during pyrazine functionalization?

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct substitution .

- Computational prediction : Density Functional Theory (DFT) calculations to model transition states and predict regiochemical outcomes .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

- Systematic substitution : Synthesize analogs with variations in the isopropylthio or thiophen-3-yl groups and compare bioactivity .

- Crystallography : Co-crystallize the compound with its target protein to identify critical binding interactions .

- Free-energy perturbation (FEP) : Computational modeling to predict the impact of structural modifications on binding affinity .

Q. How to ensure reproducibility in pharmacokinetic (PK) studies?

- Strict protocol standardization : Use inbred animal models and controlled dosing regimens .

- Bioanalytical validation : LC-MS/MS methods with deuterated internal standards for plasma concentration quantification .

Methodological Challenges & Solutions

Q. What computational tools are recommended for predicting metabolic pathways?

- ADMET Predictor™ or StarDrop : Simulate Phase I/II metabolism, focusing on sulfoxide formation (common for thioethers) .

- CYP450 docking studies : Identify isoform-specific interactions using AutoDock Vina or Schrödinger .

Q. How to troubleshoot poor solubility in aqueous buffers?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioactivity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved aqueous compatibility .

Q. What advanced techniques validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by monitoring protein thermal stability shifts .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.